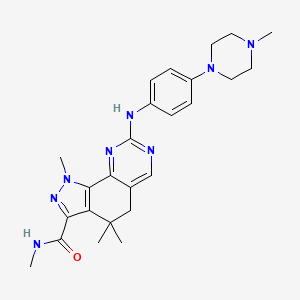
Milciclib
Descripción general
Descripción
El Maleato de Milciclib es un potente inhibidor de moléculas pequeñas de múltiples cinasas dependientes de ciclinas, cinasas receptoras de tropomiosina y cinasas de la familia Src. Se investiga principalmente por su potencial actividad antineoplásica, lo que significa que puede inhibir el crecimiento de tumores. El Maleato de this compound ha mostrado resultados prometedores en ensayos clínicos para varios tipos de cáncer, incluyendo el carcinoma tímico y el carcinoma hepatocelular .
Aplicaciones Científicas De Investigación
El Maleato de Milciclib tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:
Química: Se utiliza como compuesto de herramienta para estudiar la inhibición de las cinasas dependientes de ciclinas y otras cinasas.
Biología: Ayuda a comprender el papel de las cinasas en la regulación del ciclo celular y la progresión del cáncer.
Medicina: El Maleato de this compound se está investigando como un posible tratamiento para varios tipos de cáncer, incluyendo el carcinoma tímico, el carcinoma hepatocelular y el cáncer de pulmón de células no pequeñas. .
Mecanismo De Acción
El Maleato de Milciclib ejerce sus efectos inhibiendo múltiples cinasas dependientes de ciclinas, cinasas receptoras de tropomiosina y cinasas de la familia Src. Estas cinasas desempeñan funciones cruciales en la regulación del ciclo celular, el crecimiento celular y la progresión maligna del cáncer. Al inhibir estas cinasas, el Maleato de this compound puede suprimir el crecimiento y la proliferación tumoral. Los objetivos moleculares y las vías implicadas incluyen la inhibición de la cinasa dependiente de ciclina 1, la cinasa dependiente de ciclina 2 y la cinasa dependiente de ciclina 4 .
Direcciones Futuras
Milciclib has shown promising results in clinical trials, particularly in combination with gemcitabine for treating non-small cell lung cancer (NSCLC) subjects with pan KRAS-positive mutations . The results warrant further clinical development .
Relevant Papers Several papers have been published on this compound. One paper discusses the association of PAFAH1B3 with poor prognosis and T-cell exhaustion microenvironment in hepatocellular carcinoma . Another paper discusses a phase I trial that evaluated the safety and tolerability of this compound in combination with gemcitabine in patients with refractory solid tumors .
Análisis Bioquímico
Biochemical Properties
Milciclib is characterized as a potent nanomolar inhibitor of multiple cyclin-dependent kinases . It interacts with these enzymes, inhibiting their activity and thereby controlling cell growth . The nature of these interactions involves the binding of this compound to the active sites of these enzymes, preventing them from catalyzing their respective reactions .
Cellular Effects
This compound has demonstrated significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to block glucose consumption in certain lung cancer cells by decreasing SLC2A1 (GLUT1) mRNA and protein levels and inhibiting glucose transport .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound exerts its effects at the molecular level by binding to cyclin-dependent kinases and inhibiting their activity . This results in the downregulation of several proteins and pathways, providing a molecular basis for its therapeutic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. In a Phase 2a trial, this compound was administered as a single therapy in sorafenib-resistant patients with hepatocellular carcinoma (HCC). The treatment was well-tolerated with manageable toxicities, and no drug-related deaths were recorded .
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models, with the observed effects varying with different dosages . In an orthotopic model of HCC, sub-optimal doses of this compound were used to assess the synergistic or additive effects of the combination treatment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels . For instance, this compound has been shown to suppress the multiple tumorigenic pathways that are activated due to the activation of the KRAS gene .
Métodos De Preparación
La síntesis del Maleato de Milciclib implica varios pasos, comenzando con la preparación de la estructura central, seguida de la introducción de varios grupos funcionales. Los métodos de producción industrial suelen implicar el uso de disolventes y reactivos orgánicos en condiciones controladas para asegurar un alto rendimiento y pureza. Un método consiste en disolver el compuesto en dimetilsulfóxido, seguido de la adición de polietilenglicol y Tween 80, y finalmente mezclar con agua desionizada .
Análisis De Reacciones Químicas
El Maleato de Milciclib se somete a diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen hidruro de litio y aluminio y borohidruro de sodio.
Sustitución: Esta reacción implica la sustitución de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
El Maleato de Milciclib es único en su capacidad de inhibir múltiples cinasas simultáneamente, lo que lo convierte en un potente agente antineoplásico. Los compuestos similares incluyen:
Palbociclib: Otro inhibidor de la cinasa dependiente de ciclinas utilizado en el tratamiento del cáncer de mama.
Ribociclib: Un inhibidor de la cinasa dependiente de ciclinas utilizado en combinación con otras terapias para el cáncer de mama.
Abemaciclib: Un inhibidor de la cinasa dependiente de ciclinas utilizado para el tratamiento del cáncer de mama.
En comparación con estos compuestos, el Maleato de this compound ha mostrado una inhibición de cinasas más amplia y una posible eficacia en una gama más amplia de cánceres .
Propiedades
| { "Design of the Synthesis Pathway": "Milciclib can be synthesized via a multi-step process that involves the reaction of several starting materials to form the final product. The synthesis pathway involves the coupling of two key intermediates, which are prepared separately and then combined to form Milciclib.", "Starting Materials": [ "2-chloro-4-iodopyrimidine", "2,6-dichloro-4-(3,4-dimethoxyphenyl)pyrimidine", "sodium hydride", "N,N-dimethylformamide", "triethylamine", "palladium(II) acetate", "copper(II) sulfate pentahydrate", "sodium ascorbate", "acetic acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Preparation of 2-chloro-4-iodopyrimidine by reacting 2-chloropyrimidine with sodium iodide in the presence of copper(II) sulfate pentahydrate and sodium ascorbate.", "Step 2: Preparation of 2,6-dichloro-4-(3,4-dimethoxyphenyl)pyrimidine by reacting 2,6-dichloropyrimidine with 3,4-dimethoxybenzaldehyde in the presence of sodium hydride and N,N-dimethylformamide.", "Step 3: Coupling of the two intermediates prepared in steps 1 and 2 by reacting them in the presence of palladium(II) acetate, triethylamine, and acetic acid in N,N-dimethylformamide.", "Step 4: Purification of the crude product obtained in step 3 by column chromatography using a mixture of ethanol and ethyl acetate as the eluent to obtain Milciclib in pure form." ] } | |
Número CAS |
802539-81-7 |
Fórmula molecular |
C29H36N8O5 |
Peso molecular |
576.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,3-h]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
DGVCEXQFNYYRQI-BTJKTKAUSA-N |
SMILES isomérico |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O |
SMILES |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C |
SMILES canónico |
CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O |
Apariencia |
Solid powder |
| 802539-81-7 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
miliciclib N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide PHA 848125 PHA-848125 PHA-848125AC PHA848125 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


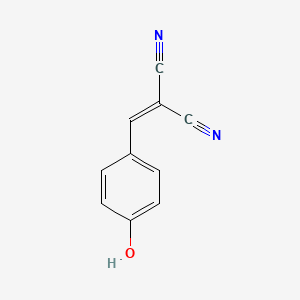
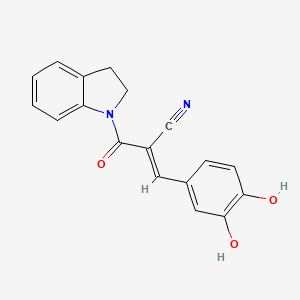
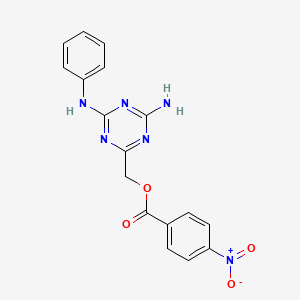
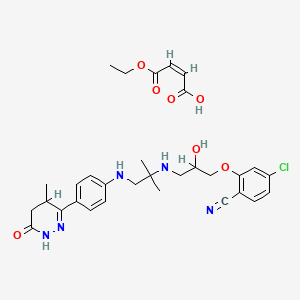

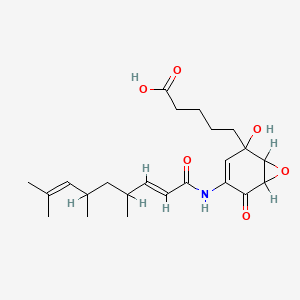
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B1683704.png)
![(2S)-1-[(2S)-2-acetamido-3-(1-formylindol-3-yl)propanoyl]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1683705.png)
![N-[2-[(12S)-3-Methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-1H-indol-5-yl]-1H-indole-2-carboxamide](/img/structure/B1683706.png)
![[(1R,2S,3aR,9aR)-2-hydroxy-1-[3-hydroxy-3-(oxan-4-yl)propyl]-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl] ethaneperoxoate](/img/structure/B1683707.png)
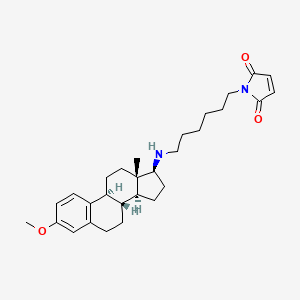

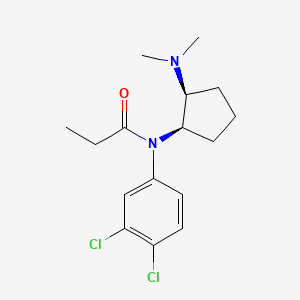
![5-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-yloctanamide](/img/structure/B1683714.png)
